4-Methoxynaphthalene-1-carboxylate
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Overview
Description
4-Methoxynaphthalene-1-carboxylate is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It appears as an off-white crystalline solid and is slightly soluble in water, but more soluble in DMSO and chloroform . This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxynaphthalene-1-carboxylate can be synthesized from 4-methoxy-1-naphthaldehyde through a series of reactions involving sodium chlorite, sodium phosphate monobasic monohydrate, and 2-methyl-2-butene . The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO and methanol.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthols or other reduced forms.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed under various conditions.
Major Products: The major products formed from these reactions include naphthoquinones, naphthols, and various substituted naphthalene derivatives .
Scientific Research Applications
4-Methoxynaphthalene-1-carboxylate is used in several scientific research applications:
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methoxynaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as β3 adrenergic receptors. It acts as an agonist, binding to these receptors and activating them, which in turn triggers downstream signaling pathways that lead to physiological effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Methoxy-1-naphthoic acid
- 4-Methoxy-α-naphthoic acid
- 4-Methoxy-1-naphthalenecarboxylic acid
Comparison: 4-Methoxynaphthalene-1-carboxylate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain receptors and can undergo a broader range of chemical reactions .
Properties
IUPAC Name |
4-methoxynaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQHSQDGYYDRMX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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